An In-depth Technical Guide to N4-Ac-C-(S)-GNA Phosphoramidite: Core Properties and Applications
An In-depth Technical Guide to N4-Ac-C-(S)-GNA Phosphoramidite: Core Properties and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
N4-acetyl-cytidine-(S)-glycol nucleic acid (N4-Ac-C-(S)-GNA) phosphoramidite (B1245037) is a specialized building block used in the synthesis of modified oligonucleotides. It belongs to the class of glycol nucleic acids (GNA), which are xenonucleic acids featuring a simplified acyclic propylene (B89431) glycol phosphodiester backbone in place of the ribose or deoxyribose sugar found in RNA and DNA, respectively.[1][] This fundamental structural alteration imparts unique physicochemical properties to GNA oligonucleotides, including high duplex stability and resistance to nuclease degradation, making them promising candidates for therapeutic and diagnostic applications.[3][4]
This technical guide provides a comprehensive overview of the fundamental properties of N4-Ac-C-(S)-GNA phosphoramidite, including its chemical characteristics, experimental protocols for its use in oligonucleotide synthesis, and its applications in biomedical research and drug development.
Core Properties of N4-Ac-C-(S)-GNA Phosphoramidite
The core properties of N4-Ac-C-(S)-GNA phosphoramidite are summarized in the table below, providing essential information for its handling, storage, and application in oligonucleotide synthesis.
| Property | Value |
| Chemical Structure | N-[1-[(2S)-3-[bis(4-methoxyphenyl)-phenylmethoxy]-2-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxypropyl]-2-oxopyrimidin-4-yl]acetamide |
| Molecular Formula | C39H48N5O7P |
| Molecular Weight | 729.80 g/mol |
| Appearance | White to off-white powder |
| Purity | ≥98% |
| Storage Conditions | Store at -20 °C |
Experimental Protocols
The incorporation of N4-Ac-C-(S)-GNA phosphoramidite into oligonucleotides follows the well-established phosphoramidite solid-phase synthesis methodology.[5][6] Below are the generalized steps for the synthesis of GNA-modified oligonucleotides.
Solid-Phase Oligonucleotide Synthesis Cycle
The synthesis is performed on an automated DNA/RNA synthesizer. The cycle for each monomer addition consists of four main steps:
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Deblocking (Detritylation): Removal of the 5'-dimethoxytrityl (DMT) protecting group from the support-bound nucleoside using a mild acid, typically 3% trichloroacetic acid (TCA) in dichloromethane (B109758) (DCM).[6][7]
-
Capping: Any unreacted 5'-hydroxyl groups are acetylated using a capping mixture (e.g., acetic anhydride (B1165640) and N-methylimidazole) to prevent the formation of deletion mutants in subsequent cycles.[6][7]
-
Oxidation: The unstable phosphite (B83602) triester linkage is oxidized to a stable phosphate (B84403) triester using an oxidizing agent, typically an iodine solution.[6][7]
Figure 1. Automated solid-phase oligonucleotide synthesis cycle.
Cleavage and Deprotection
Following the completion of the synthesis, the oligonucleotide is cleaved from the solid support, and the protecting groups on the nucleobases and the phosphate backbone are removed. The N4-acetyl group on the cytosine base requires specific deprotection conditions to ensure its removal without degrading the oligonucleotide.
A common procedure for deprotection involves:
-
Cleavage from Support and Base Deprotection: The solid support is treated with a solution of aqueous ammonia (B1221849) and methylamine (B109427) (AMA) at an elevated temperature (e.g., 65 °C) for a short period (e.g., 10-15 minutes). This step cleaves the oligonucleotide from the support and removes the protecting groups from the standard nucleobases and the cyanoethyl groups from the phosphates.
-
N4-Acetyl Group Removal: While AMA treatment is effective for standard protecting groups, the N4-acetyl group on cytosine may require specific conditions for complete removal. Often, extended treatment with aqueous ammonia at room temperature or a higher temperature is necessary. Alternatively, for sensitive oligonucleotides, milder deprotection strategies using potassium carbonate in methanol (B129727) can be employed.[9] It is crucial to optimize the deprotection time and temperature to ensure complete removal of the acetyl group without causing degradation of the GNA-containing oligonucleotide.
Applications in Research and Drug Development
The unique properties of GNA-modified oligonucleotides make them valuable tools in various research and therapeutic areas.
Antisense and siRNA Therapeutics
GNA's high binding affinity to RNA and its exceptional resistance to nucleases make it an attractive modification for antisense oligonucleotides and small interfering RNAs (siRNAs).[3][4] Incorporating N4-Ac-C-(S)-GNA phosphoramidite can enhance the stability and in vivo efficacy of these therapeutic agents.[] For instance, strategic placement of GNA nucleotides in the seed region of siRNAs has been shown to mitigate off-target effects while maintaining on-target gene silencing activity.[3][10]
The general mechanism of action for a GNA-modified siRNA therapeutic is illustrated below:
Figure 2. GNA-modified siRNA mechanism of action.
Thermodynamic Stability of GNA-Containing Duplexes
The incorporation of GNA modifications can significantly impact the thermal stability of nucleic acid duplexes. The simplified, flexible backbone of GNA can lead to more stable duplexes with complementary RNA strands compared to native DNA-RNA or RNA-RNA duplexes.[4] This enhanced stability is a key advantage for applications requiring robust hybridization.
While specific melting temperature (Tm) data for oligonucleotides containing N4-Ac-C-(S)-GNA is limited, studies on other GNA-modified siRNAs provide valuable insights. For example, the introduction of a single (S)-GNA nucleotide can lead to changes in the melting temperature of the siRNA duplex. The table below presents hypothetical Tm values based on published data for other modified siRNAs to illustrate the potential impact of GNA incorporation.[1]
| siRNA Sequence Modification | Melting Temperature (Tm) (°C) | ΔTm (°C) vs. Unmodified |
| Unmodified siRNA | 78.0 | - |
| (S)-GNA at position 7 | 76.5 | -1.5 |
| (S)-GNA at position 14 | 77.2 | -0.8 |
Note: These values are illustrative and the actual Tm will depend on the specific sequence, length, and position of the GNA modification.
Conclusion
N4-Ac-C-(S)-GNA phosphoramidite is a critical reagent for the synthesis of GNA-modified oligonucleotides, which possess unique and advantageous properties for therapeutic and diagnostic applications. The ability to incorporate this modified building block using standard solid-phase synthesis protocols allows for the rational design of oligonucleotides with enhanced stability and specificity. As research into xenonucleic acids continues to expand, the demand for specialized phosphoramidites like N4-Ac-C-(S)-GNA is expected to grow, paving the way for the development of next-generation nucleic acid-based technologies.
References
- 1. Synthesis, gene silencing activity, thermal stability, and serum stability of siRNA containing four (S)-5′-C-aminopropyl-2′-O-methylnucleosides (A, adenosine; U, uridine; G, guanosine; and C, cytidine) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Acyclic (S)-glycol nucleic acid (S-GNA) modification of siRNAs improves the safety of RNAi therapeutics while maintaining potency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. alfachemic.com [alfachemic.com]
- 6. Standard Protocol for Solid-Phase Oligonucleotide Synthesis using Unmodified Phosphoramidites | LGC, Biosearch Technologies [biosearchtech.com]
- 7. data.biotage.co.jp [data.biotage.co.jp]
- 8. Overcoming GNA/RNA base-pairing limitations using isonucleotides improves the pharmacodynamic activity of ESC+ GalNAc-siRNAs - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Site-Specific Synthesis of N4-Acetylcytidine in RNA Reveals Physiological Duplex Stabilization - PMC [pmc.ncbi.nlm.nih.gov]
- 10. [PDF] Acyclic (S)-glycol nucleic acid (S-GNA) modification of siRNAs improves the safety of RNAi therapeutics while maintaining potency | Semantic Scholar [semanticscholar.org]
